

Experimental Data on PF-6274484 Off-Targets

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PF-6274484

Cat. No.: S539291

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The table below summarizes the specific off-target proteins of **PF-6274484** identified through Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry in human cancer cells [1].

Protein Target	Category	Notes / Context
EGFR	Kinase	Primary intended target [1].
ERBB2	Kinase	Additional kinase target [1].
BLK	Kinase	Additional kinase target [1].
TEC	Kinase	Additional kinase target [1].
Non-Kinase Proteins	Various	Several non-kinase proteins were also identified as specific off-targets [1].

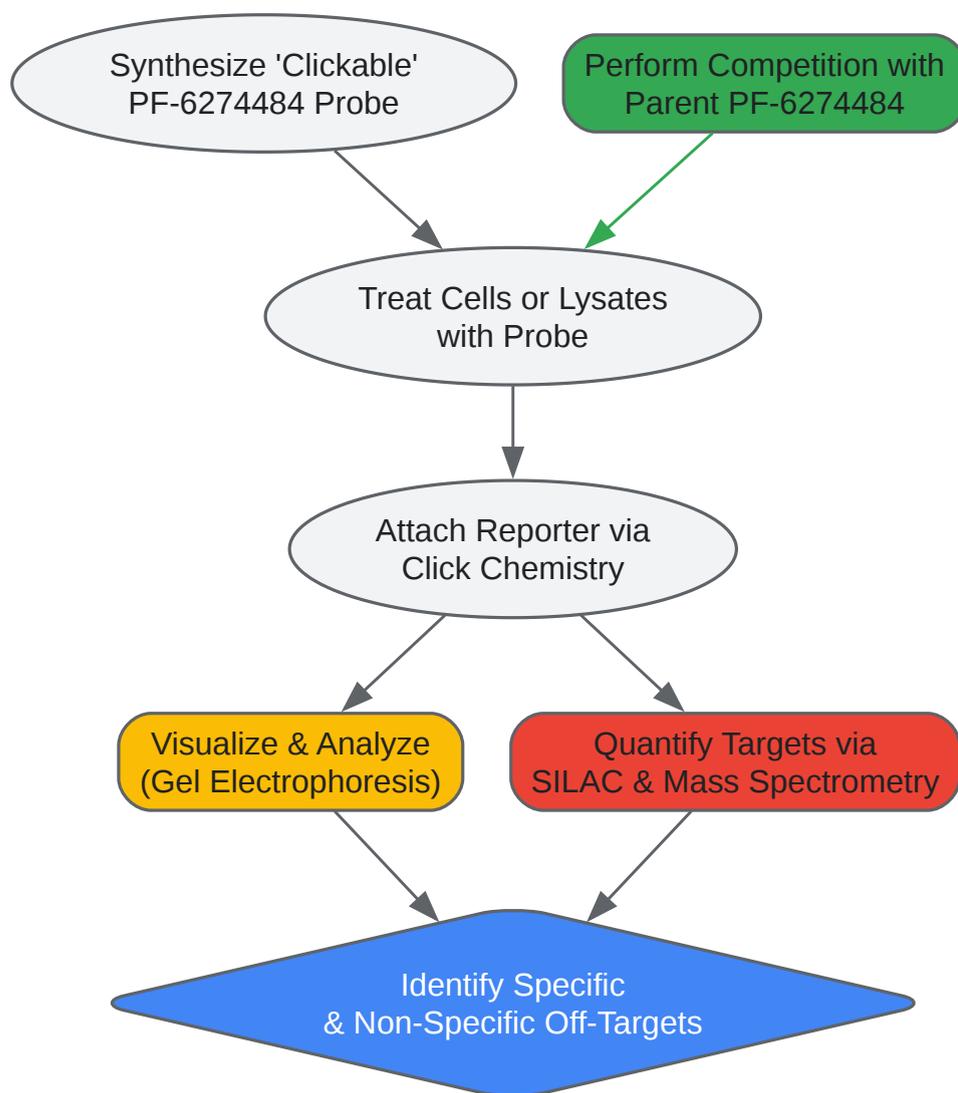
The study highlighted that these covalent kinase inhibitors have a **limited concentration window for selectivity**. At low concentrations (≤ 100 nM), **PF-6274484** engaged its primary target and a handful of specific off-targets. However, at higher concentrations (≥ 1 μ M), widespread non-specific proteome reactivity was observed [1].

Detailed Experimental Protocol

The key data was generated using the following chemoproteomic methodology [1]:

- **Probe Synthesis:** An alkynylated variant of **PF-6274484** was synthesized to create a "clickable" chemical probe. The alkyne handle was installed at a position known not to interfere with the inhibitor's reactivity or target binding.
- **Cell Culture and Treatment:** Experiments were performed in A431 human cancer cells, which express high levels of EGFR. Treatments were done both in live cells (in situ) and in cell lysates (in vitro).
- **Activity-Based Protein Profiling (ABPP):**
 - Cells or lysates were treated with the **PF-6274484**-derived probe across a concentration range.
 - After treatment, an azide-rhodamine reporter tag was attached to the probe-labeled proteins using copper-catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry").
 - Labeled proteins were visualized using SDS-PAGE and in-gel fluorescence scanning to assess concentration-dependence and overall labeling patterns.
- **Competition Experiments:** To identify specific targets, cells or lysates were pre-treated with the parent inhibitor **PF-6274484**, which competes with and blocks the probe from binding to specific targets.
- **Target Identification and Quantification (ABPP-SILAC):**
 - For precise identification, the study used Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Cells grown in "light" and "heavy" isotopic media were treated with the probe or vehicle (DMSO), respectively.
 - Proteomes were combined, and probe-labeled proteins were enriched and identified using quantitative mass spectrometry.
 - Specific targets were defined as proteins whose probe labeling was significantly blocked by pre-treatment with the parent inhibitor.

This workflow is depicted in the following diagram:



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*Diagram 1: Experimental workflow for identifying **PF-6274484** off-targets using competitive ABPP and quantitative mass spectrometry [1].*

Key Findings and Research Context

The main conclusion from the available data is that while **PF-6274484** is designed for EGFR, its off-target profile extends beyond the kinome [1]. This underscores a critical principle for covalent inhibitor development: achieving selectivity requires fine-tuning the inhibitor's reactivity and affinity, and proteome-wide profiling is essential to define a safe and selective concentration window [2] [1].

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References

1. A roadmap to evaluate the proteome-wide selectivity of ... [pmc.ncbi.nlm.nih.gov]

2. Mapping Proteome-Wide Interactions of Reactive ... [pmc.ncbi.nlm.nih.gov]

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